Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate
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Overview
Description
Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate is a compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an amino group, a bromine atom, and an ethyl ester group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position of the pyridine ring.
Amination: The brominated pyridine is then subjected to amination to introduce an amino group at the 2-position.
Esterification: The resulting amino-(5-bromo-pyridin-2-yl)-acetic acid is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Oxidized forms of the amino group, such as nitro or hydroxylamine derivatives.
Reduction Products: Reduced forms of the amino group, such as primary amines.
Hydrolysis Products: The corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of novel materials with specific properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biological processes.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and bromine groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-Boc-2-Amino-5-bromopyridine: Similar structure with a Boc-protected amino group.
1-(5-Bromo-pyridin-2-yl)-ethanone: Contains a ketone group instead of an ethyl ester.
5-(5-Bromo-pyridin-2-yl)-3-methyl-isoxazole-4-carboxylic acid ethyl ester: Contains an isoxazole ring.
Uniqueness
Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and applications in various fields. The presence of both an amino group and an ethyl ester group allows for diverse chemical reactions and potential biological activities.
Properties
IUPAC Name |
ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-2-14-9(13)8(11)7-4-3-6(10)5-12-7/h3-5,8H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPZPDNPORUEKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC=C(C=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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